Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of the chloro and ethyl ester groups in its structure makes it a valuable intermediate in organic synthesis and drug development.
Mechanism of Action
Target of Action
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has shown significant potency against Mycobacterium tuberculosis (Mtb), making them potential antituberculosis agents . They have also demonstrated a wide range of applications in medicinal chemistry, including anticancer, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibition, and insecticidal activities .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The interaction of these compounds with their targets leads to a reduction in bacterial growth .
Biochemical Pathways
The imidazo[1,2-a]pyridine class of compounds, to which this compound belongs, has been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds of the imidazo[1,2-a]pyridine class have been reported to exhibit significant anti-tb activity, resulting in a reduction in bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-chloro-3-formylpyridine with ethyl glycinate hydrochloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, solvent recycling and waste minimization strategies are often employed to ensure environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at reflux temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Nucleophilic substitution: Substituted imidazo[1,2-a]pyridines with various functional groups.
Ester hydrolysis: 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Oxidation: 5-chloro-2-carboxylimidazo[1,2-a]pyridine-3-carboxylate.
Scientific Research Applications
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-tuberculosis drugs.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Its derivatives are explored for their electronic and photophysical properties, making them candidates for organic electronics and photonics.
Comparison with Similar Compounds
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
3-bromoimidazo[1,2-a]pyridine: Used in various synthetic applications due to its reactivity.
The unique combination of the chloro and ethyl ester groups in this compound provides distinct reactivity and biological activity, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGWSAREZDAIBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187271 | |
Record name | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401187271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141517-48-8 | |
Record name | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141517-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401187271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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